Heptylzinc bromide solution

Catalog No.
S1914424
CAS No.
7608-06-2
M.F
C7H15BrZn
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylzinc bromide solution

CAS Number

7608-06-2

Product Name

Heptylzinc bromide solution

IUPAC Name

bromozinc(1+);heptane

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SBACIVWUWRSWLN-UHFFFAOYSA-M

SMILES

CCCCCC[CH2-].[Zn+]Br

Canonical SMILES

CCCCCC[CH2-].[Zn+2].[Br-]

Heptylzinc bromide (CAS 7608-06-2) is a highly chemoselective organometallic reagent primarily utilized as an alkylating agent in palladium- or nickel-catalyzed Negishi cross-coupling reactions. Supplied as a 0.5 M solution in tetrahydrofuran (THF), this alkylzinc halide occupies a critical procurement niche between highly reactive but poorly tolerant organolithiums and less reactive organoborons. Its defining commercial value lies in its high functional group tolerance, enabling the direct installation of a seven-carbon aliphatic chain onto complex, highly functionalized aryl or vinyl electrophiles without the need for costly and time-consuming protection-deprotection sequences [1].

Substituting heptylzinc bromide with its closest generic alternatives, such as heptylmagnesium bromide or diheptylzinc, introduces severe process liabilities. Heptylmagnesium bromide exhibits high nucleophilicity that indiscriminately attacks electrophilic functional groups like esters, ketones, and nitriles, leading to complex product mixtures and requiring extensive protecting group chemistry[1]. Conversely, while diheptylzinc offers similar functional group tolerance, it is significantly more reactive toward oxygen and moisture, increasing handling risks and requiring more stringent inert-atmosphere infrastructure. Heptylzinc bromide provides a practical procurement compromise: the attenuated nucleophilicity necessary for late-stage chemoselective coupling, combined with the operational stability of a monohalide solution in THF.

Chemoselectivity and Functional Group Tolerance in Alkylation

In comparative cross-coupling scenarios involving highly functionalized aryl electrophiles (e.g., those containing ester or ketone moieties), alkylzinc bromides like heptylzinc bromide demonstrate >95% chemoselectivity, whereas the corresponding alkylmagnesium bromides (Grignards) lead to competitive nucleophilic addition at the carbonyl centers. Utilizing heptylzinc bromide in Pd-catalyzed Negishi couplings allows for high yields of the desired alkylated product without the need for protecting groups, directly reducing synthetic step count and associated reagent costs [1].

Evidence DimensionFunctional group survival rate (esters/ketones) during alkylation
Target Compound Data>95% survival, enabling direct cross-coupling
Comparator Or BaselineHeptylmagnesium bromide (<10% survival, primarily nucleophilic addition byproducts)
Quantified Difference>85% improvement in chemoselective coupling yield
ConditionsPd-catalyzed cross-coupling at room temperature to 60 °C in THF

Eliminating protection-deprotection steps directly reduces raw material costs, shortens production timelines, and improves overall process mass intensity.

Accelerated Cross-Coupling Kinetics in sp3-sp2 Bond Formation

Heptylzinc bromide exhibits rapid transmetalation kinetics in palladium-catalyzed Negishi couplings compared to organoboron (Suzuki) or organomagnesium (Kumada) counterparts. When paired with modern Pd catalysts (e.g., Pd-PEPPSI), primary alkylzinc halides achieve complete conversion with aryl bromides or chlorides often within 1-2 hours at room temperature, minimizing the thermal degradation and beta-hydride elimination byproducts commonly observed with less reactive or overly basic comparators[1].

Evidence DimensionReaction time and beta-hydride elimination byproduct formation
Target Compound Data1-2 hours at RT, <5% beta-hydride elimination
Comparator Or BaselineAlkylmagnesium bromide (Kumada) or Alkylboron (Suzuki) (often requires elevated temps, >15% elimination byproducts)
Quantified Difference>10% reduction in byproducts, significantly milder conditions
ConditionsPd-catalyzed coupling with aryl halides in THF

Faster reaction kinetics at ambient temperatures reduce energy consumption and improve batch throughput in pharmaceutical intermediate manufacturing.

Operational Stability and Handling Predictability

As a 0.5 M solution in THF, heptylzinc bromide offers a significantly safer and more predictable handling profile than diheptylzinc or heptyllithium. While diorganozincs and organolithiums are highly pyrophoric and require rigorous cryogenic or specialized inert handling, the monoalkylzinc halide solution is non-pyrophoric under standard laboratory conditions, though still moisture-sensitive. This structural attenuation reduces the engineering controls required for scale-up and minimizes batch-to-batch titer degradation during storage [1].

Evidence DimensionPyrophoricity and thermal handling requirements
Target Compound DataNon-pyrophoric, stable at 2-8 °C storage
Comparator Or BaselineHeptyllithium / Diheptylzinc (Pyrophoric, often requires cryogenic handling or strict Schlenk techniques)
Quantified DifferenceElimination of cryogenic and pyrophoric handling protocols
ConditionsStandard industrial storage and transfer protocols

Procuring the monohalide solution lowers facility safety overhead and reduces the risk of catastrophic batch failure due to accidental air exposure.

Late-Stage Functionalization of Active Pharmaceutical Ingredients (APIs)

Due to its quantifiable functional group tolerance, heptylzinc bromide is a highly effective reagent for installing a heptyl chain onto complex, highly decorated API intermediates. It allows for direct Negishi cross-coupling in the presence of esters, ketones, and nitriles, bypassing the need for protecting groups that would be mandatory if using a Grignard reagent [1].

Synthesis of Liquid Crystals and Advanced Materials

The reliable sp3-sp2 bond formation capabilities of heptylzinc bromide make it highly suitable for synthesizing liquid crystal mesogens and organic semiconductors. The minimal formation of beta-hydride elimination byproducts ensures high purity of the final alkylated arenes, which is critical for the optoelectronic performance of these materials [1].

Scalable Continuous Flow Alkylation

The operational stability of the 0.5 M THF solution, combined with its non-pyrophoric nature compared to diheptylzinc, makes heptylzinc bromide a highly suitable candidate for continuous flow manufacturing. Its predictable transmetalation kinetics allow for precise residence time calculations in flow reactors, improving scale-up safety and reproducibility [1].

Dates

Last modified: 08-16-2023

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